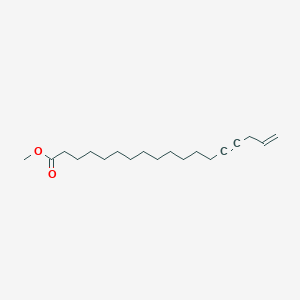
methyl octadec-17-en-14-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl octadec-17-en-14-ynoate: is an organic compound with the molecular formula C19H32O2 . It is an ester derived from 17-octadecynoic acid and methanol. This compound is characterized by its long carbon chain with a triple bond and an ester functional group, making it a unique molecule in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: methyl octadec-17-en-14-ynoate can be synthesized through the esterification of 17-octadecynoic acid with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of methyl 17-octadecen-14-ynoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: methyl octadec-17-en-14-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
methyl octadec-17-en-14-ynoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 17-octadecen-14-ynoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The triple bond in the molecule can also interact with enzymes and other proteins, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 17-octadecynoate: Similar structure but lacks the double bond.
Methyl 17-octadecadienoate: Contains two double bonds instead of a triple bond.
Methyl 17-octadecanoate: Saturated version with no double or triple bonds.
Uniqueness: methyl octadec-17-en-14-ynoate is unique due to the presence of both a triple bond and an ester functional group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
18202-19-2 |
|---|---|
Molekularformel |
C19H32O2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
methyl octadec-17-en-14-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3H,1,4,7-18H2,2H3 |
InChI-Schlüssel |
BKYDXRQCRZDCOR-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCCCCCCCCCCC#CCC=C |
Kanonische SMILES |
COC(=O)CCCCCCCCCCCCC#CCC=C |
Synonyme |
17-Octadecen-14-ynoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















